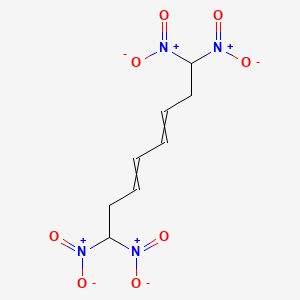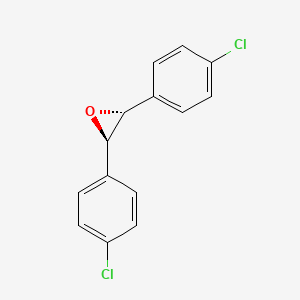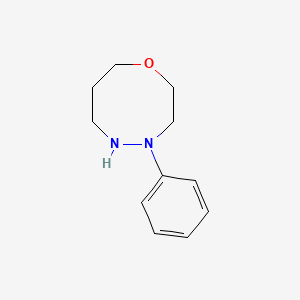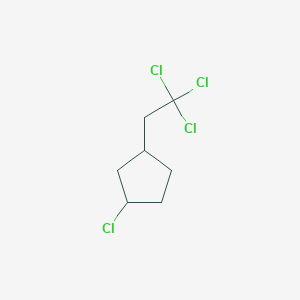
1-Chloro-3-(2,2,2-trichloroethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2,2,2-trichloroethyl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopentane ring substituted with a chloro group and a trichloroethyl group. The molecular formula of this compound is C7H10Cl4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2,2,2-trichloroethyl)cyclopentane typically involves the chlorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2,2,2-trichloroethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding hydrocarbons.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Reduction: Formation of hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-3-(2,2,2-trichloroethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2,2,2-trichloroethyl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The trichloroethyl group can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(2,2,2-trichloroethyl)cyclopentane
- 1-Chloro-4-(2,2,2-trichloroethyl)cyclopentane
- 1-Bromo-3-(2,2,2-trichloroethyl)cyclopentane
Uniqueness
1-Chloro-3-(2,2,2-trichloroethyl)cyclopentane is unique due to its specific substitution pattern on the cyclopentane ring. The presence of both a chloro group and a trichloroethyl group at distinct positions imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62251-17-6 |
|---|---|
Molecular Formula |
C7H10Cl4 |
Molecular Weight |
236.0 g/mol |
IUPAC Name |
1-chloro-3-(2,2,2-trichloroethyl)cyclopentane |
InChI |
InChI=1S/C7H10Cl4/c8-6-2-1-5(3-6)4-7(9,10)11/h5-6H,1-4H2 |
InChI Key |
YCNPRTDBBPMEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


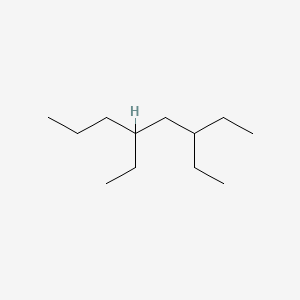
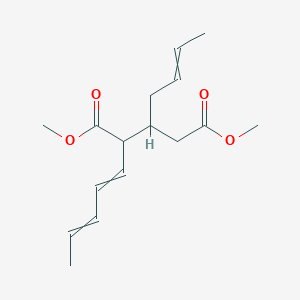
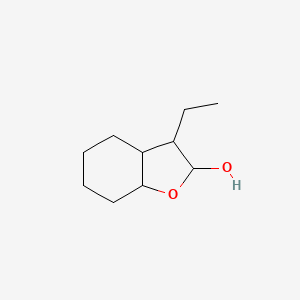
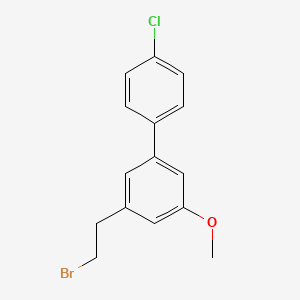
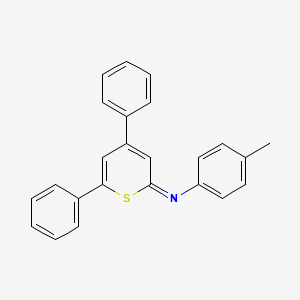
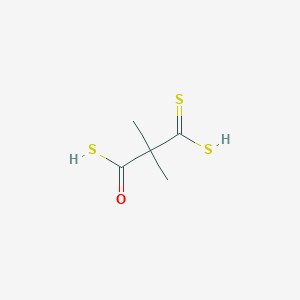
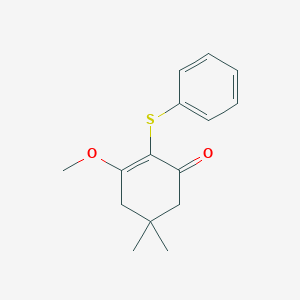
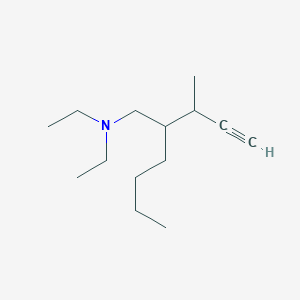
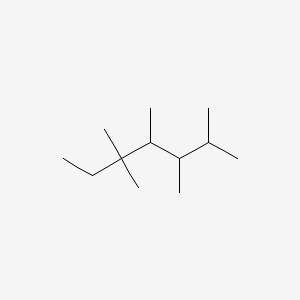
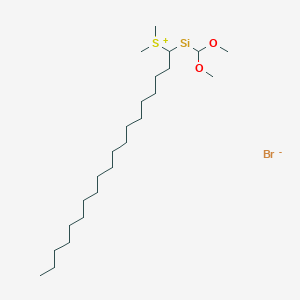
![Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14561913.png)
